molecular formula C11H8F3NO B1504630 3-OXO-3-(3-METHYL-5-TRIFLUOROMETHYLPHENYL)-PROPIONITRILE CAS No. 267880-84-2

3-OXO-3-(3-METHYL-5-TRIFLUOROMETHYLPHENYL)-PROPIONITRILE

Cat. No.: B1504630
CAS No.: 267880-84-2
M. Wt: 227.18 g/mol
InChI Key: PSXSSDAUEQSLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-OXO-3-(3-METHYL-5-TRIFLUOROMETHYLPHENYL)-PROPIONITRILE is an organic compound characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another common method is the Suzuki–Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-OXO-3-(3-METHYL-5-TRIFLUOROMETHYLPHENYL)-PROPIONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-OXO-3-(3-METHYL-5-TRIFLUOROMETHYLPHENYL)-PROPIONITRILE has several scientific research applications:

Mechanism of Action

The mechanism by which 3-OXO-3-(3-METHYL-5-TRIFLUOROMETHYLPHENYL)-PROPIONITRILE exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to changes in metabolic pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-OXO-3-(3-METHYL-5-TRIFLUOROMETHYLPHENYL)-PROPIONITRILE is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in various applications .

Properties

CAS No.

267880-84-2

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

3-[3-methyl-5-(trifluoromethyl)phenyl]-3-oxopropanenitrile

InChI

InChI=1S/C11H8F3NO/c1-7-4-8(10(16)2-3-15)6-9(5-7)11(12,13)14/h4-6H,2H2,1H3

InChI Key

PSXSSDAUEQSLCR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C(=O)CC#N

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C(=O)CC#N

Origin of Product

United States

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